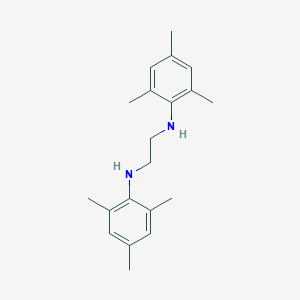

N1,N2-Dimesitylethane-1,2-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2/c1-13-9-15(3)19(16(4)10-13)21-7-8-22-20-17(5)11-14(2)12-18(20)6/h9-12,21-22H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQXQQXIIAQTDHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NCCNC2=C(C=C(C=C2C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10420139 | |

| Record name | N~1~,N~2~-Bis(2,4,6-trimethylphenyl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10420139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134030-21-0 | |

| Record name | N~1~,N~2~-Bis(2,4,6-trimethylphenyl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10420139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N1,N2-Dimesitylethane-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N1,N2-Dimesitylethane-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1,N2-Dimesitylethane-1,2-diamine, also known as N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine, is a sterically hindered chiral diamine that has garnered significant interest in various fields of chemical research, particularly in the development of catalysts for asymmetric synthesis. Its bulky mesityl groups provide a well-defined chiral environment, making it a valuable ligand for a range of metal-catalyzed reactions. This technical guide provides a detailed overview of two prominent methods for the synthesis of this important compound, complete with experimental protocols, quantitative data, and a visual representation of the synthetic workflows.

Synthetic Pathways

Two primary synthetic routes for the preparation of this compound are detailed below:

-

Reductive Amination of a Diimine Precursor: This method involves the formation of N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diimine, which is subsequently reduced to the desired diamine.

-

Direct Dialkylation of 1,2-Dibromoethane: This approach utilizes the reaction of 1,2-dibromoethane with 2,4,6-trimethylaniline to directly form the dihydrobromide salt of the target diamine, which is then neutralized.

The following sections provide detailed experimental procedures and quantitative data for each of these synthetic strategies.

Data Presentation

| Parameter | Method 1: Reductive Amination | Method 2: Direct Dialkylation |

| Starting Materials | N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diimine, Sodium Cyanoborohydride (NaCNBH3), Methanol, Hydrochloric Acid | 2,4,6-trimethylaniline, 1,2-dibromoethane, Methanol |

| Key Reagents | Sodium Hydroxide | Sodium Carbonate, Diethyl Ether |

| Reaction Time | 20 hours | 24 hours (reflux) + 2 hours (stirring) |

| Yield | 95% | Not explicitly stated for the free diamine, but the dihydrobromide salt is formed as a precipitate. |

Experimental Protocols

Method 1: Synthesis via Reductive Amination

This procedure details the reduction of the corresponding diimine to the diamine.[1]

Materials:

-

N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diimine (3.8 g, 13 mmol)

-

Methanol (100 mL)

-

Sodium cyanoborohydride (NaCNBH3) (4.92 g, 78 mmol)

-

Concentrated hydrochloric acid

-

Water (50 mL)

-

Sodium hydroxide solution

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

In a 300 mL round-bottomed flask, combine N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diimine and methanol.

-

Add sodium cyanoborohydride to the mixture.

-

Carefully add concentrated hydrochloric acid dropwise to maintain the pH of the reaction system below 4.

-

Stir the reaction mixture at room temperature for 20 hours (overnight).

-

After the reaction is complete, dilute the solution with 50 mL of water.

-

Adjust the pH to be alkaline using a sodium hydroxide solution.

-

Extract the aqueous layer thoroughly with dichloromethane.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate it under reduced pressure to remove the solvent.

-

The resulting product is N,N'-bis(2,4,6-trimethylphenyl)ethylenediamine, obtained in a 95% yield.[1]

Method 2: Synthesis via Direct Dialkylation

This protocol describes the synthesis of the dihydrobromide salt of the target diamine, which can then be neutralized to yield the free base.

Materials:

-

2,4,6-trimethylaniline (40.5 g, 0.3 mol)

-

1,2-dibromoethane (22.5 g, 0.125 mol)

-

Methanol (30 mL)

-

Ethyl acetate (100 mL)

-

Diethyl ether (100 mL)

-

Sodium carbonate solution

-

Diethyl ether (500 mL)

Procedure for the synthesis of N,N'–bis–(2,4,6–trimethylphenylamino)ethane dihydrobromide:

-

In a 250 mL round-bottomed flask equipped with a stirring bar, weigh out 40.5 g (0.3 mol) of 2,4,6-trimethylaniline.

-

Add 22.5 g (0.125 mol) of 1,2-dibromoethane to the flask.

-

Add 30 mL of methanol.

-

Stir the reaction mixture under reflux for 24 hours. A solid is expected to form after approximately 18 hours.

-

Cool the solution to room temperature and continue stirring for an additional 2 hours.

-

Filter the brownish precipitate that has formed.

-

Wash the precipitate sequentially with 50 mL of methanol, 100 mL of ethyl acetate, and 100 mL of diethyl ether.

-

Dry the resulting white powder under a stream of air for one hour.

Procedure for the synthesis of N,N'–bis–(2,4,6–trimethylphenylamino)ethane (Free Base):

-

In a 1 L round-bottomed flask, place the previously synthesized N,N'–bis–(2,4,6–trimethylphenylamino)ethane dihydrobromide.

-

Add 500 mL of diethyl ether and a solution of sodium carbonate in water to neutralize the dihydrobromide salt.

-

Stir the mixture until the solid has completely dissolved and two clear layers are formed.

-

Separate the organic layer, and wash it with water and brine.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Remove the solvent under reduced pressure to obtain this compound.

Visualizing the Synthetic Workflows

To provide a clear, high-level overview of the described synthetic methodologies, the following diagrams have been generated using the DOT language.

Caption: Workflow for the synthesis of this compound via reductive amination.

Caption: Workflow for the synthesis of this compound via direct dialkylation.

References

N1,N2-Dimesitylethane-1,2-diamine: A Technical Guide for Researchers

CAS Number: 134030-21-0

This technical guide provides an in-depth overview of N1,N2-Dimesitylethane-1,2-diamine, a chiral diamine ligand pivotal in the field of asymmetric catalysis. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data, detailed experimental protocols, and visualizations of its functional context.

Compound Properties and Specifications

This compound, also known as N,N'-Bis(2,4,6-trimethylphenyl)ethane-1,2-diamine, is a white to yellow crystalline powder.[1] Its bulky mesityl groups provide a unique steric environment, making it a highly effective ligand for stereoselective transformations.

Table 1: Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C20H28N2 |

| Molecular Weight | 296.45 g/mol [2] |

| Appearance | White to Yellow powder to crystal[1] |

| Melting Point | 39.0 to 43.0 °C |

| Boiling Point | 471.5 °C at 760 mmHg (Predicted)[3] |

| Density | 1.033 g/cm³ (Predicted)[3] |

| Storage Temperature | Room temperature, in a dark place under an inert atmosphere[3] |

Table 2: Spectroscopic and Other Data

| Data Type | Value |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 5 |

| Exact Mass | 296.225249 |

| Topological Polar Surface Area | 24.1 Ų |

Synthesis Protocol

General Experimental Protocol for the Synthesis of N,N'-Disubstituted 1,2-Diamines:

This protocol is a general representation and may require optimization for the specific synthesis of this compound.

Materials and Reagents:

-

Glyoxal or a suitable 1,2-dicarbonyl compound

-

2,4,6-Trimethylaniline (Mesitylamine)

-

Reducing agent (e.g., Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃))

-

Anhydrous solvent (e.g., Methanol, Dichloromethane)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and workup reagents

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the 1,2-dicarbonyl compound in the chosen anhydrous solvent.

-

Add two equivalents of 2,4,6-trimethylaniline to the solution.

-

Stir the reaction mixture at room temperature for a set period to allow for the formation of the diimine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the diimine formation is complete, cool the reaction mixture in an ice bath.

-

Slowly add the reducing agent in portions to the cooled solution. Caution should be exercised as the reaction may be exothermic.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete, as indicated by TLC.

-

Quench the reaction by the slow addition of water or a suitable acidic solution.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Applications in Asymmetric Catalysis

This compound is a privileged ligand in asymmetric catalysis, particularly in copper-catalyzed cross-coupling reactions for the formation of C-N bonds. Its steric bulk and chiral nature allow for high enantioselectivity in the synthesis of chiral amines, which are valuable building blocks in pharmaceuticals and agrochemicals.

Copper-Catalyzed N-Arylation (Ullmann Condensation)

A key application of this diamine ligand is in the Ullmann condensation, a copper-catalyzed reaction for the formation of a C-N bond between an amine and an aryl halide.

General Experimental Protocol for Copper-Catalyzed N-Arylation:

Materials and Reagents:

-

Aryl halide (e.g., Aryl iodide, Aryl bromide)

-

Amine or Amide

-

Copper(I) iodide (CuI)

-

This compound

-

Base (e.g., Potassium phosphate (K₃PO₄), Cesium carbonate (Cs₂CO₃))

-

Anhydrous solvent (e.g., Toluene, Dioxane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried Schlenk tube, add CuI, this compound, and the base under an inert atmosphere.

-

Add the aryl halide and the amine/amide to the tube.

-

Add the anhydrous solvent via syringe.

-

Seal the tube and heat the reaction mixture at the desired temperature (typically 80-120 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent and filter through a pad of Celite to remove insoluble inorganic salts.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the N-arylated product.

Visualizations

Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound.

Caption: Generalized synthetic workflow for this compound.

Catalytic Cycle of Copper-Catalyzed N-Arylation

The proposed catalytic cycle for the copper-catalyzed C-N cross-coupling reaction using a diamine ligand is depicted below. This cycle illustrates the key steps of oxidative addition, ligand exchange, and reductive elimination.

Caption: Proposed catalytic cycle for copper-catalyzed N-arylation.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is important to avoid contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

This technical guide serves as a foundational resource for professionals working with this compound. The provided protocols are intended as a starting point, and optimization may be necessary for specific applications.

References

physical and chemical properties of N1,N2-Dimesitylethane-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of N1,N2-Dimesitylethane-1,2-diamine, a versatile chiral diamine. The information is curated for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of this compound.

Core Physical and Chemical Properties

This compound, also known as N,N'-Bis(2,4,6-trimethylphenyl)ethane-1,2-diamine, is a white to yellow crystalline solid.[1] Its bulky mesityl groups confer unique steric and electronic properties, making it a valuable ligand in asymmetric catalysis.[2]

Physical Properties

A summary of the key physical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 134030-21-0 | [3] |

| Molecular Formula | C20H28N2 | [3] |

| Molecular Weight | 296.45 g/mol | [3] |

| Appearance | White to Yellow powder to crystal | [1] |

| Melting Point | 39.0 to 43.0 °C | [1] |

| Boiling Point | 471.5 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.033 g/cm³ (Predicted) | [3] |

| pKa | 5.28 ± 0.50 (Predicted) | [3] |

| Storage Temperature | Room temperature, in a dark place under an inert atmosphere | [3] |

Chemical Properties and Identifiers

The chemical properties and various identifiers for this compound are detailed in the following table.

| Property/Identifier | Value | Reference(s) |

| IUPAC Name | N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine | [3] |

| Synonyms | N,N'-Bis(2,4,6-trimethylphenyl)ethylenediamine, N,N'-Dimesityl-1,2-ethanediamine | [1] |

| InChI | InChI=1S/C20H28N2/c1-13-9-15(3)19(16(4)10-13)21-7-8-22-20-17(5)11-14(2)12-18(20)6/h9-12,21-22H,7-8H2,1-6H3 | [3] |

| Canonical SMILES | CC1=CC(=C(C(=C1)C)NCCNC2=C(C=C(C=C2C)C)C)C | [3] |

| Purity | >98.0% (HPLC) | [1] |

| Solubility | Insoluble in water. | [4] |

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of this compound involves the reduction of N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diimine.[3]

Materials:

-

N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diimine (13 mmol)

-

Methanol (100 mL)

-

Sodium cyanoborohydride (NaCNBH3) (78 mmol)

-

Concentrated hydrochloric acid

-

Water

-

Sodium hydroxide solution

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

In a 300 mL round-bottomed flask, dissolve N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diimine (3.8 g, 13 mmol) in methanol (100 mL).

-

Add sodium cyanoborohydride (4.92 g, 78 mmol) to the solution.

-

Carefully add concentrated hydrochloric acid dropwise to maintain the pH of the reaction mixture below 4.

-

Stir the reaction at room temperature for 20 hours.

-

Upon completion of the reaction, dilute the solution with 50 mL of water.

-

Adjust the pH to be alkaline using a sodium hydroxide solution.

-

Extract the product with dichloromethane.

-

Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

This procedure typically results in a high yield of the desired product (around 95%).[3]

Caption: Synthesis workflow for this compound.

Purification and Characterization

The crude product from the synthesis can be purified by standard laboratory techniques. The provided synthesis protocol includes an extractive workup and concentration, which yields a product with high purity.[3] Further purification, if necessary, can be achieved through recrystallization or column chromatography.

The characterization of this compound is typically performed using modern analytical methods. Commercial suppliers confirm the structure and purity of the compound using techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify the proton and carbon environments.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.[1]

Applications and Relevance to Drug Development

While direct applications in drug development or specific signaling pathways have not been prominently reported in the literature, the core utility of this compound lies in its role as a chiral ligand in asymmetric synthesis.[2] This is of significant relevance to the pharmaceutical industry for the following reasons:

-

Enantioselective Catalysis: The synthesis of chiral drugs often requires enantiomerically pure starting materials and intermediates. Chiral ligands like this compound can be complexed with transition metals to form catalysts that facilitate reactions with high stereoselectivity.[2]

-

Synthesis of Complex Molecules: The steric bulk of the mesityl groups can create a specific chiral environment around the metal center, influencing the stereochemical outcome of a reaction. This is crucial for the synthesis of complex molecules with multiple stereocenters, a common feature in many pharmaceuticals.

The logical relationship of its application is illustrated below.

Caption: Application logic of this compound.

Safety Information

This compound is classified as an irritant. It is important to handle this chemical with appropriate safety precautions in a well-ventilated area, wearing personal protective equipment such as gloves and safety glasses.

References

In-Depth Technical Guide to N1,N2-Dimesitylethane-1,2-diamine: Molecular Structure, Synthesis, and Catalytic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1,N2-Dimesitylethane-1,2-diamine, a sterically hindered chiral diamine, is a significant ligand in the field of asymmetric catalysis. Its unique structural characteristics, featuring bulky mesityl groups, impart high levels of stereocontrol in a variety of chemical transformations, making it a valuable tool for the synthesis of enantiomerically pure compounds. This guide provides a comprehensive overview of its molecular structure, detailed experimental protocols for its synthesis, and its application in catalytic reactions. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and implementation in a research setting.

Molecular Structure and Properties

This compound, also known as N,N'-Bis(2,4,6-trimethylphenyl)ethane-1,2-diamine, possesses the molecular formula C₂₀H₂₈N₂ and a molecular weight of 296.45 g/mol .[1][2][3] The presence of two bulky mesityl groups attached to the nitrogen atoms of the ethylenediamine backbone is the defining feature of its molecular architecture. This steric hindrance plays a crucial role in its ability to create a chiral environment around a metal center, thereby influencing the stereochemical outcome of catalytic reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₈N₂ | [1][2][3] |

| Molecular Weight | 296.45 g/mol | [1][3] |

| CAS Number | 134030-21-0 | [1][2] |

| Appearance | White to yellow solid | |

| Boiling Point (Predicted) | 471.5 ± 33.0 °C | [3] |

| Density (Predicted) | 1.033 g/cm³ | [3] |

| pKa (Predicted) | 5.28 ± 0.50 | [3] |

While a definitive X-ray crystal structure for this compound was not found in the available literature, the structure of its diimine precursor complexed with chromium has been reported, providing insights into the general steric profile of the mesityl groups.[4]

Experimental Protocols

Synthesis of N,N'-Bis(2,4,6-trimethylphenyl)ethane-1,2-diimine (Precursor)

The synthesis of the diimine precursor is a critical first step. The following protocol is adapted from the synthesis of a related chromium complex.[4]

Experimental Workflow: Synthesis of N,N'-Bis(2,4,6-trimethylphenyl)ethane-1,2-diimine

Caption: Synthesis of the diimine precursor.

Materials:

-

Glyoxal (40% solution in water)

-

2,4,6-Trimethylaniline (Mesitylamine)

-

Ethanol

Procedure:

-

To a solution of 2,4,6-trimethylaniline (2.0 equivalents) in ethanol, add glyoxal (1.0 equivalent) dropwise with stirring.

-

Heat the reaction mixture to reflux for 2-4 hours.

-

Cool the mixture to room temperature, which should result in the precipitation of a yellow solid.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diimine.

Synthesis of this compound

The target diamine is synthesized by the reduction of the corresponding diimine.

Experimental Workflow: Synthesis of this compound

Caption: Synthesis of the target diamine.

Materials:

-

N,N'-Bis(2,4,6-trimethylphenyl)ethane-1,2-diimine

-

Sodium cyanoborohydride (NaCNBH₃)

-

Methanol

-

Concentrated Hydrochloric Acid

-

Sodium Hydroxide solution

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a round-bottomed flask, dissolve N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diimine (1.0 equivalent) in methanol.

-

Add sodium cyanoborohydride (6.0 equivalents) to the solution.

-

Carefully add concentrated hydrochloric acid dropwise to maintain the pH of the reaction below 4.

-

Stir the reaction mixture at room temperature overnight.

-

After the reaction is complete, dilute the solution with water.

-

Make the solution alkaline by adding a sodium hydroxide solution.

-

Extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not extensively reported in the readily available literature. Researchers are advised to perform their own characterization upon synthesis. Predicted and general characteristics are noted below.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the mesityl groups, the methyl protons on the mesityl rings, the methylene protons of the ethylenediamine backbone, and the N-H protons. |

| ¹³C NMR | Resonances for the aromatic carbons, the methyl carbons on the mesityl rings, and the methylene carbons of the ethylenediamine backbone. |

| FTIR | Characteristic N-H stretching vibrations, C-H stretching of aromatic and aliphatic groups, and C=C stretching of the aromatic rings. |

| Mass Spec. | A molecular ion peak corresponding to the exact mass of the compound (296.2252 m/z). |

Applications in Asymmetric Catalysis

This compound serves as a chiral ligand in various metal-catalyzed asymmetric reactions, including hydrogenations and transfer hydrogenations. The bulky mesityl groups create a well-defined chiral pocket that effectively controls the approach of the substrate to the metal center, leading to high enantioselectivities.

While a specific experimental protocol for a catalytic reaction using this compound was not explicitly found in the searched literature, the following provides a general procedure for asymmetric transfer hydrogenation of a ketone, a reaction type where this ligand is expected to be effective. This protocol is based on similar reactions using other chiral diamine ligands.[3][5]

Logical Relationship: Asymmetric Transfer Hydrogenation

Caption: General scheme for asymmetric transfer hydrogenation.

General Protocol for Asymmetric Transfer Hydrogenation of Acetophenone:

Materials:

-

[Ru(p-cymene)Cl₂]₂

-

This compound

-

Acetophenone

-

Formic acid

-

Triethylamine

-

Anhydrous solvent (e.g., dichloromethane or isopropanol)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve [Ru(p-cymene)Cl₂]₂ (1 mol%) and this compound (2.2 mol%) in the anhydrous solvent.

-

Stir the mixture at room temperature for 30 minutes to form the active catalyst.

-

Add acetophenone (1.0 equivalent) to the flask.

-

Prepare a 5:2 azeotropic mixture of formic acid and triethylamine and add it to the reaction mixture.

-

Stir the reaction at the desired temperature (e.g., 25-40 °C) and monitor its progress by TLC or GC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting chiral alcohol by column chromatography.

-

Determine the enantiomeric excess of the product using chiral HPLC or GC.

Conclusion

This compound is a valuable chiral ligand for asymmetric catalysis. This guide has provided a detailed overview of its molecular structure, synthesis, and a general protocol for its application in asymmetric transfer hydrogenation. The provided experimental procedures and workflows are intended to serve as a practical resource for researchers in the fields of organic synthesis, catalysis, and drug development, enabling them to utilize this powerful tool for the stereoselective synthesis of complex molecules. Further research to obtain detailed experimental spectroscopic and crystallographic data would be beneficial for a more complete understanding of this important molecule.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound | 134030-21-0 | TCI EUROPE N.V. [tcichemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. [N,N′-Bis(2,4,6-trimethylphenyl)ethane-1,2-diimine-κ2 N,N′]tetracarbonylchromium(0) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Asymmetric hydrogenation of 1,1-diarylethylenes and benzophenones through a relay strategy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N1,N2-Dimesitylethane-1,2-diamine and its Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1,N2-Dimesitylethane-1,2-diamine, a sterically hindered diamine ligand, holds significant potential in the fields of catalysis, materials science, and pharmaceutical development. Its bulky mesityl groups can enforce specific coordination geometries and create unique steric and electronic environments around a metal center. This technical guide provides a comprehensive overview of the available information on this compound, focusing on its synthesis and potential applications in coordination chemistry.

Ligand Properties

This compound, also known as N,N'-Bis(2,4,6-trimethylphenyl)ethylenediamine, is a solid at room temperature. Its key properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₀H₂₈N₂ |

| Molecular Weight | 296.45 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 133-137 °C |

| Boiling Point | 471.5 °C at 760 mmHg (Predicted) |

| Solubility | Soluble in many organic solvents |

Synthesis of this compound

The synthesis of this compound typically involves the reductive amination of glyoxal with 2,4,6-trimethylaniline (mesitylamine). A general synthetic workflow is outlined below.

Caption: General synthesis workflow for this compound.

Experimental Protocol: A Representative Synthesis

A common method for the synthesis of this compound involves the following steps:

-

Diimine Formation: Glyoxal (1 equivalent) and 2,4,6-trimethylaniline (2 equivalents) are dissolved in a suitable solvent, such as ethanol or methanol. The mixture is stirred, often at room temperature, to form the corresponding diimine intermediate, N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diimine.

-

Reduction: The diimine is then reduced to the desired diamine. A common reducing agent for this transformation is sodium borohydride (NaBH₄). The reducing agent is added portion-wise to the reaction mixture, and the reaction is stirred until completion, which can be monitored by techniques like thin-layer chromatography (TLC).

-

Work-up and Purification: After the reduction is complete, the reaction mixture is typically quenched with water. The product is then extracted into an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Coordination Chemistry

As a bidentate N-donor ligand, this compound is expected to coordinate to a variety of metal centers. The bulky mesityl groups are anticipated to play a crucial role in determining the coordination geometry and the reactivity of the resulting metal complexes.

Caption: Conceptual diagram of metal coordination with the diamine ligand.

The two nitrogen atoms of the ethylenediamine backbone can chelate to a metal ion, forming a stable five-membered ring. The steric hindrance from the mesityl groups would likely favor complexes with lower coordination numbers or distorted geometries. These structural features are highly desirable in asymmetric catalysis, where the chiral environment created by the ligand can influence the stereochemical outcome of a reaction.

Potential Applications

While specific examples of catalytically active complexes of this compound are not widely reported, its structural features suggest potential applications in several areas:

-

Asymmetric Catalysis: The chiral C₂ symmetry of the ligand, when complexed to a metal, could be exploited in a variety of enantioselective transformations, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.

-

Materials Science: The rigid and bulky nature of the ligand could be utilized in the construction of metal-organic frameworks (MOFs) or coordination polymers with specific porous structures and properties.

-

Drug Development: Metal complexes are increasingly being investigated for their therapeutic properties. The this compound ligand could be used to synthesize new metal-based drug candidates with unique biological activities.

Conclusion

This compound is a ligand with significant potential for the development of novel metal complexes with interesting structural and reactive properties. While detailed crystallographic data for its complexes are currently scarce in the public literature, the information available on the ligand itself, combined with general principles of coordination chemistry, provides a strong foundation for future research in this area. The synthesis of this ligand is well-established, paving the way for its broader exploration in catalysis, materials science, and medicinal chemistry. Further investigation into the synthesis and characterization of its metal complexes is warranted to fully unlock the potential of this intriguing molecule.

In-depth Technical Guide: NMR Spectroscopy of N1,N2-Dimesitylethane-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1,N2-Dimesitylethane-1,2-diamine, a sterically hindered chiral diamine, is a valuable ligand in coordination chemistry and asymmetric catalysis. Its unique structural features, imparted by the bulky mesityl groups, play a crucial role in the stereochemical control of chemical reactions. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this ligand and its metallic complexes. This guide provides a detailed overview of the expected NMR spectroscopic data for this compound, outlines a general experimental protocol for data acquisition, and presents a logical workflow for NMR analysis.

Due to the limited availability of publicly accessible, experimentally determined NMR data for this compound, this guide utilizes predicted NMR data and comparative data from structurally related compounds to provide a comprehensive analytical overview.

Predicted NMR Spectroscopy Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values were obtained from computational predictions and serve as a reference for spectral assignment. Actual experimental values may vary depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shift Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₂-CH₂- (ethylene bridge) | 2.8 - 3.0 | s | 4H |

| Ar-H (mesityl) | 6.8 - 6.9 | s | 4H |

| Ar-CH₃ (para) | 2.2 - 2.3 | s | 6H |

| Ar-CH₃ (ortho) | 2.3 - 2.4 | s | 12H |

| -NH- | 1.5 - 2.5 | br s | 2H |

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| -CH₂-CH₂- (ethylene bridge) | ~45 |

| Ar-C (C-NH) | ~145 |

| Ar-C (C-CH₃ ortho) | ~135 |

| Ar-CH (mesityl) | ~129 |

| Ar-C (C-CH₃ para) | ~132 |

| Ar-CH₃ (para) | ~21 |

| Ar-CH₃ (ortho) | ~19 |

Comparative NMR Data of a Structural Analog

For comparative purposes, the experimental NMR data for a structurally related diimine, (E,E)-N1,N2-dimesitylethane-1,2-diimine, is presented below. This compound shares the same carbon skeleton, with the key difference being the imine (-N=CH-) functionality instead of the amine (-NH-CH₂-) group.

Table 3: Experimental ¹H and ¹³C NMR Data for (E,E)-N1,N2-dimesitylethane-1,2-diimine [1]

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 8.16 | s | H-C=N |

| 7.16 - 7.12 | m | aryl | |

| 2.56 | q | CH₂ (of ethyl group on a related diethylphenyl analog) | |

| 1.21 | t | CH₃ (of ethyl group on a related diethylphenyl analog) | |

| ¹³C | 163.1 | s | C=N |

| 149.2 | s | aryl | |

| 132.3 | s | aryl | |

| 126.5 | s | aryl | |

| 124.9 | s | aryl | |

| 24.6 | s | CH₂ (of ethyl group on a related diethylphenyl analog) | |

| 14.6 | s | CH₃ (of ethyl group on a related diethylphenyl analog) |

Note: The data for the alkyl region in Table 3 is from a related bis(2,6-diethylphenyl)ethane-1,2-diimine and is provided for general comparison of aromatic region shifts.

Experimental Protocols

A general methodology for acquiring high-quality NMR spectra of this compound is as follows:

1. Sample Preparation:

-

Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for this type of molecule.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

-

Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to ensure a homogeneous solution and prevent magnetic field distortions.

2. NMR Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, which is particularly important for resolving the aromatic and methyl proton signals.

-

¹H NMR:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

-

2D NMR (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, particularly to confirm the connectivity within the ethylenediamine bridge.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning the quaternary carbons and confirming the overall structure.

-

Logical Workflow for NMR Data Analysis

The following diagram illustrates a typical workflow for the acquisition and analysis of NMR data for a chemical compound like this compound.

Conclusion

References

N1,N2-Dimesitylethane-1,2-diamine: A Technical Guide to Safe Handling and Precautions

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the known safety and handling considerations for N1,N2-Dimesitylethane-1,2-diamine (CAS No. 134030-21-0). Due to the limited availability of comprehensive toxicological data for this specific compound, this document also draws upon information from structurally similar substituted ethylenediamines to provide a thorough understanding of potential hazards.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) as a compound that causes skin and serious eye irritation.[1] Commercial suppliers also indicate that this compound is air-sensitive.[2]

GHS Classification:

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1]

-

Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[1]

Signal Word: Warning[1]

Hazard Statements:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This information is crucial for understanding its behavior under various laboratory conditions and for designing appropriate storage and handling procedures.

| Property | Value | Source |

| Molecular Formula | C20H28N2 | [1][3][4] |

| Molecular Weight | 296.46 g/mol | [1][3][4] |

| Appearance | White to yellow powder or crystal | [2] |

| Melting Point | 39.0 to 43.0 °C | [2] |

| Boiling Point | 471.5 °C at 760 mmHg (Predicted) | [3][4] |

| Flash Point | 289.4 °C (Predicted) | [3] |

| Density | 1.033 g/cm³ (Predicted) | [3][4] |

| pKa | 5.28 ± 0.50 (Predicted) | [3][4] |

| LogP | 5.207 (Predicted) | [3] |

Experimental Protocols and Handling

Due to the air-sensitive nature of this compound, all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using appropriate techniques and equipment.

General Handling of Air-Sensitive Reagents

The following is a general protocol for handling air-sensitive solids like this compound. This protocol is based on established best practices for air-sensitive chemistry.

Materials:

-

Schlenk flask or other suitable reaction vessel, oven-dried

-

Septa

-

Nitrogen or argon gas source with a bubbler

-

Syringes and needles, oven-dried

-

Cannula (double-tipped needle)

-

Glovebox (recommended for highly sensitive operations)

Procedure:

-

Preparation of Glassware: All glassware must be thoroughly dried to remove adsorbed moisture. This is typically achieved by heating in an oven at >125°C overnight and cooling under a stream of dry inert gas.

-

Inert Atmosphere: The reaction vessel should be flushed with an inert gas. This can be done by connecting the vessel to a Schlenk line and performing several vacuum/inert gas backfill cycles.

-

Reagent Transfer:

-

In a Glovebox: The most straightforward method is to weigh and transfer the solid inside a glovebox, which provides a controlled inert atmosphere.

-

Using a Schlenk Line: For transfers outside a glovebox, a positive pressure of inert gas should be maintained. The solid can be quickly transferred from its storage container to the reaction vessel under a blanket of inert gas.

-

-

Dissolution: If the compound is to be used in solution, the solvent should be appropriately dried and deoxygenated prior to use. The solvent can be transferred to the flask containing the solid via a cannula under positive inert gas pressure.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is recommended as a minimum:

-

Eye Protection: Chemical safety goggles and a face shield.

-

Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile).

-

Respiratory Protection: In cases where dust or aerosols may be generated, a NIOSH-approved respirator is recommended.

Storage and Disposal

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]

-

Store away from incompatible materials such as strong oxidizing agents.

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations.

-

Contaminated containers should be treated as hazardous waste.

Emergency Procedures

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

-

Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately.

Logical Workflow for Handling

The following diagram illustrates a general workflow for the safe handling of this compound in a research laboratory setting.

This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users consult the most up-to-date Safety Data Sheet (SDS) from their supplier and conduct a thorough risk assessment before commencing any work with this compound.

References

An In-depth Technical Guide on the Solubility of N¹,N²-Dimesitylethane-1,2-diamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N¹,N²-Dimesitylethane-1,2-diamine. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on its known physical properties, which influence solubility, and provides a general experimental protocol for determining solubility in organic solvents.

Core Compound Information

N¹,N²-Dimesitylethane-1,2-diamine, also known as N,N'-Bis(2,4,6-trimethylphenyl)ethylenediamine, is a chiral diamine ligand frequently utilized in asymmetric catalysis. Its bulky mesityl groups provide significant steric hindrance, which is crucial for achieving high enantioselectivity in various chemical reactions. Understanding its solubility is paramount for its effective application in synthesis, including reaction setup, purification, and formulation.

Physicochemical Properties

The following table summarizes the key physical and chemical properties of N¹,N²-Dimesitylethane-1,2-diamine, which are crucial for predicting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₈N₂ | [1] |

| Molecular Weight | 296.46 g/mol | [2] |

| Appearance | White to Yellow powder to crystal | [2] |

| Melting Point | 39.0 to 43.0 °C | [2] |

| Boiling Point (Predicted) | 471.5 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.033 g/cm³ | [1] |

| pKa (Predicted) | 5.28 ± 0.50 | [1] |

| LogP (Predicted) | 5.207 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

The high predicted LogP value suggests a preference for nonpolar (lipophilic) environments over polar (hydrophilic) ones. The presence of two amine groups allows for hydrogen bonding, which may contribute to solubility in protic solvents. However, the large, nonpolar mesityl groups are expected to dominate the molecule's solubility characteristics, favoring solubility in organic solvents with lower polarity.

Qualitative Solubility Insights from Synthetic Procedures

Experimental Protocol for Solubility Determination

The following is a general, robust method for determining the solubility of a solid organic compound like N¹,N²-Dimesitylethane-1,2-diamine in an organic solvent.

Objective: To determine the solubility of N¹,N²-Dimesitylethane-1,2-diamine in a specific organic solvent at a given temperature, expressed in mg/mL or mol/L.

Materials:

-

N¹,N²-Dimesitylethane-1,2-diamine

-

Selected organic solvent (e.g., Tetrahydrofuran, Dichloromethane, Toluene, Ethanol, Acetone)

-

Analytical balance

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or hot plate with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of N¹,N²-Dimesitylethane-1,2-diamine to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

-

Place a magnetic stir bar in the vial, cap it tightly to prevent solvent evaporation, and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously for a sufficient amount of time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, stop the stirring and allow the excess solid to settle at the bottom of the vial for at least 2 hours while maintaining the constant temperature.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed (if the experiment is at elevated temperature) pipette or syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microcrystals.

-

-

Quantification:

-

Gravimetric Method:

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point until a constant weight of the dissolved solid is obtained.

-

Calculate the solubility using the mass of the dissolved solid and the volume of the solvent used.

-

-

Chromatographic/Spectroscopic Method (Preferred for higher accuracy):

-

Prepare a series of standard solutions of N¹,N²-Dimesitylethane-1,2-diamine of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution, which represents the solubility.

-

-

Data Presentation:

The results should be tabulated to show the solubility of N¹,N²-Dimesitylethane-1,2-diamine in various organic solvents at the specified temperature.

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| [Solvent 1] | [Temp 1] | [Value] |

| [Solvent 2] | [Temp 2] | [Value] |

| [Solvent 3] | [Temp 3] | [Value] |

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

This guide provides a foundational understanding of the solubility of N¹,N²-Dimesitylethane-1,2-diamine and a practical framework for its experimental determination. Accurate solubility data is essential for optimizing its use in research and development, particularly in the fields of catalysis and pharmaceutical sciences.

References

An In-depth Technical Guide to N1,N2-Dimesitylethane-1,2-diamine for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of N1,N2-Dimesitylethane-1,2-diamine, a chiral diamine ligand of significant interest in the field of asymmetric catalysis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its commercial availability, chemical properties, synthesis, and applications.

Commercial Availability

This compound is available from a range of commercial chemical suppliers. The purity and available quantities may vary between suppliers, and it is recommended to request a certificate of analysis for specific batch information.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| TCI Chemicals | This compound | 134030-21-0 | >98.0% (HPLC) | Contact for details |

| Parchem | This compound | 93859-42-8 | Not specified | Contact for details[1] |

| Matrix Scientific | This compound | 134030-21-0 | 95+% | 1g, 5g, 10g |

| Crysdot | This compound | 134030-21-0 | 97% | 1g, 5g, 10g, 25g |

| Labseeker | N,N'-Bis(2,4,6-trimethylphenyl)ethylenediamine | 134030-21-0 | 95% | 1g, 5g |

| Alfa Chemistry | This compound | 134030-21-0 | Not specified | Contact for details |

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties are essential for its handling, storage, and application in chemical synthesis.

| Property | Value |

| Molecular Formula | C20H28N2 |

| Molecular Weight | 296.45 g/mol |

| CAS Number | 134030-21-0 |

| Appearance | White to yellow powder or crystals[2] |

| Melting Point | 39.0 to 43.0 °C[2] |

| Boiling Point (Predicted) | 471.5 ± 33.0 °C at 760 mmHg |

| Density (Predicted) | 1.033 g/cm³ |

| pKa (Predicted) | 5.28 ± 0.50 |

| Storage Temperature | Room temperature, under inert atmosphere, in a dark place[2] |

| Solubility | Information not widely available, likely soluble in organic solvents. |

Synthesis of this compound

The synthesis of this compound can be achieved through the reduction of its precursor, N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diimine. A general experimental protocol is detailed below.

Experimental Protocol: Reduction of N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diimine

This protocol describes the reduction of the diimine precursor to the desired diamine.

Materials:

-

N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diimine (1.0 eq)

-

Methanol

-

Sodium borohydride (NaBH4) or Sodium cyanoborohydride (NaCNBH3) (excess)

-

Concentrated Hydrochloric Acid (if using NaCNBH3)

-

Dichloromethane

-

Water

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottomed flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottomed flask, dissolve N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diimine (e.g., 3.8 g, 13 mmol) in methanol (e.g., 100 mL).

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride in portions. Alternatively, if using sodium cyanoborohydride (e.g., 4.92 g, 78 mmol), add it to the methanolic solution and then add concentrated hydrochloric acid dropwise to maintain the pH below 4.

-

Stir the reaction mixture at room temperature for several hours (e.g., 20 hours or overnight).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with water (e.g., 50 mL).

-

If the reaction mixture is acidic, adjust the pH to alkaline with a sodium hydroxide solution.

-

Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Applications in Asymmetric Catalysis

This compound belongs to the class of C2-symmetric chiral diamines, which are highly valuable as ligands in asymmetric catalysis. The steric bulk provided by the mesityl groups can create a well-defined chiral environment around a metal center, enabling high stereoselectivity in a variety of chemical transformations. These transformations are crucial in the synthesis of enantiomerically pure compounds, a key requirement for many active pharmaceutical ingredients.

Representative Experimental Protocol: Asymmetric Transfer Hydrogenation of a Ketone

Disclaimer: This is a general protocol for a chiral diamine-ligated ruthenium catalyst and has not been specifically optimized for this compound.

Materials:

-

[RuCl2(p-cymene)]2

-

This compound

-

Prochiral ketone (e.g., acetophenone)

-

Formic acid/triethylamine azeotrope (5:2 mixture) as the hydrogen source

-

Anhydrous solvent (e.g., dichloromethane or isopropanol)

-

Schlenk tube or similar reaction vessel

-

Inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

In a Schlenk tube under an inert atmosphere, add [RuCl2(p-cymene)]2 (e.g., 0.005 mmol) and this compound (e.g., 0.011 mmol).

-

Add anhydrous solvent (e.g., 2 mL) and stir the mixture at room temperature for 30-60 minutes to form the pre-catalyst.

-

Add the prochiral ketone (e.g., 1.0 mmol) to the reaction mixture.

-

Add the formic acid/triethylamine azeotrope (e.g., 2-5 equivalents).

-

Stir the reaction mixture at a specified temperature (e.g., 25-40 °C) and monitor the reaction progress by TLC or GC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the chiral alcohol.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Logical Relationship Diagram for Asymmetric Catalysis

The following diagram illustrates the general principle of using a chiral diamine ligand in asymmetric catalysis.

Caption: General principle of asymmetric catalysis using a chiral diamine ligand.

References

Methodological & Application

Application Notes and Protocols: N1,N2-Dimesitylethane-1,2-diamine in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1,N2-Dimesitylethane-1,2-diamine is a chiral diamine ligand recognized for its utility in asymmetric catalysis. Its bulky mesityl groups create a well-defined chiral environment around a metal center, enabling high stereocontrol in a variety of chemical transformations. This steric bulk is crucial for achieving high enantioselectivity in the synthesis of chiral molecules, which are of significant importance in the pharmaceutical and agrochemical industries. This document provides an overview of its applications, particularly in the context of asymmetric reduction of ketones, a fundamental transformation in organic synthesis.

The unique structure of this compound, featuring two bulky 2,4,6-trimethylphenyl substituents, makes it an effective ligand for creating catalysts that can differentiate between the prochiral faces of a substrate. This steric hindrance plays a pivotal role in directing the approach of reagents, leading to the preferential formation of one enantiomer over the other.

Asymmetric Transfer Hydrogenation of Prochiral Ketones

Application Note:

Asymmetric transfer hydrogenation (ATH) is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. This technique offers a safer and more convenient alternative to methods requiring high-pressure hydrogen gas, often utilizing readily available hydrogen donors like isopropanol or formic acid. Ruthenium complexes incorporating chiral diamine ligands, such as this compound, are highly effective catalysts for this transformation.

The in situ generated catalyst from a ruthenium precursor and this compound can achieve high yields and excellent enantioselectivities for the reduction of a broad range of aromatic and aliphatic ketones. The bulky mesityl groups of the ligand are instrumental in creating a chiral pocket that effectively shields one face of the coordinated ketone, leading to a highly stereoselective hydride transfer from the ruthenium-hydride species to the carbonyl carbon.

Logical Relationship of Catalyst Formation and Action

Caption: Formation of the active catalyst and the catalytic cycle for asymmetric transfer hydrogenation.

Quantitative Data Summary

Due to the lack of specific experimental data in the public domain for asymmetric catalysis employing this compound, a generalized data table for a representative reaction, the asymmetric transfer hydrogenation of acetophenone, is presented below based on typical results obtained with analogous bulky diamine ligands.

Table 1: Asymmetric Transfer Hydrogenation of Acetophenone

| Entry | Catalyst Loading (mol%) | Hydrogen Donor | Base | Temperature (°C) | Time (h) | Conversion (%) | ee (%) |

| 1 | 1 | i-PrOH | KOtBu | 25 | 12 | >99 | 95 (R) |

| 2 | 0.5 | HCOOH/NEt3 (5:2) | - | 28 | 8 | >99 | 97 (R) |

| 3 | 1 | i-PrOH | NaOH | 30 | 10 | 98 | 94 (R) |

| 4 | 0.1 | HCOOH/NEt3 (5:2) | - | 25 | 24 | 95 | 96 (R) |

Note: The data presented in this table is representative of results typically achieved with similar bulky chiral diamine ligands in the asymmetric transfer hydrogenation of acetophenone and should be considered illustrative.

Experimental Protocols

The following are detailed, representative protocols for the synthesis of the chiral ligand and its application in the asymmetric transfer hydrogenation of a model ketone.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of N,N'-disubstituted ethylenediamines.

Materials:

-

Glyoxal (40% in water)

-

Mesitylamine

-

Sodium borohydride (NaBH4)

-

Methanol

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO4)

Experimental Workflow:

Caption: Synthetic workflow for this compound.

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve mesitylamine (2.0 equivalents) in methanol. To this solution, add glyoxal (1.0 equivalent) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The formation of the diimine can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (2.2 equivalents) in small portions over 30 minutes, controlling the temperature below 10 °C. After the addition is complete, allow the mixture to stir at room temperature overnight.

-

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and wash with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent such as ethanol to afford pure this compound.

Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol outlines a general procedure for the ruthenium-catalyzed asymmetric transfer hydrogenation of acetophenone using an in situ prepared catalyst.

Materials:

-

[RuCl2(p-cymene)]2

-

This compound

-

Acetophenone

-

Isopropanol (anhydrous and degassed)

-

Potassium tert-butoxide (KOtBu)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an inert atmosphere, dissolve [RuCl2(p-cymene)]2 (0.005 mmol, 1 mol% Ru) and this compound (0.011 mmol, 1.1 mol%) in anhydrous and degassed isopropanol (2 mL). Stir the mixture at 80 °C for 20 minutes to form the active catalyst.

-

Reaction Setup: Cool the catalyst solution to room temperature. Add acetophenone (1.0 mmol) to the flask.

-

Initiation: In a separate flask, prepare a solution of potassium tert-butoxide (0.1 mmol) in isopropanol (1 mL). Add this basic solution to the reaction mixture to initiate the hydrogenation.

-

Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 25 °C) and monitor the progress by TLC or Gas Chromatography (GC).

-

Work-up and Analysis: Upon completion, quench the reaction with a few drops of water. Remove the solvent under reduced pressure. The residue can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate). The enantiomeric excess (ee) of the product, 1-phenylethanol, can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.

Disclaimer: The provided protocols and data are illustrative and based on general procedures for similar catalytic systems. Researchers should consult peer-reviewed literature for specific and validated experimental conditions for this compound and perform appropriate safety assessments before conducting any experiment.

Application Notes and Protocols for Preparing N1,N2-Dimesitylethane-1,2-diamine Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of the bulky chiral ligand N1,N2-Dimesitylethane-1,2-diamine and its subsequent complexation with various transition metals, including nickel(II), copper(II), and zinc(II). These types of metal complexes are of significant interest in the fields of asymmetric catalysis and medicinal chemistry, particularly for applications in drug development. The unique steric and electronic properties of the this compound ligand impart specific catalytic activities and potential therapeutic effects to its metal complexes. This guide includes detailed experimental procedures, data presentation in tabular format for easy comparison, and visualizations of a representative catalytic cycle and a relevant biological signaling pathway.

Introduction

This compound is a chiral diamine ligand characterized by the presence of bulky mesityl groups. This steric hindrance plays a crucial role in creating a chiral environment around a coordinated metal center, which can be exploited for enantioselective catalysis. Metal complexes of this and similar diamine ligands have shown significant promise as catalysts in a variety of organic transformations, including asymmetric hydrogenation and transfer hydrogenation reactions. Furthermore, copper-diamine complexes have garnered attention for their potential as anticancer agents, primarily through the induction of apoptosis via reactive oxygen species (ROS) generation.[1][2]

This document outlines the synthetic procedures for the ligand and its metal complexes and provides a summary of their characterization data. Additionally, it visualizes a proposed catalytic cycle for asymmetric transfer hydrogenation and a signaling pathway for copper-complex-induced apoptosis.

Experimental Protocols

Part 1: Synthesis of this compound Ligand

The synthesis of the target diamine ligand is a two-step process involving the formation of a diimine precursor followed by its reduction.

Step 1: Synthesis of N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diimine

This procedure is adapted from the condensation reaction of an aniline derivative with glyoxal.

-

Materials:

-

2,4,6-trimethylaniline (mesitylamine)

-

Glyoxal (40% aqueous solution)

-

Methanol

-

Formic acid (catalytic amount)

-

-

Procedure:

-

Dissolve 2,4,6-trimethylaniline (2.0 equivalents) in methanol in a round-bottom flask.

-

Add a catalytic amount of formic acid to the solution.

-

To this solution, add glyoxal (1.0 equivalent) dropwise while stirring at room temperature.

-

Continue stirring the reaction mixture at room temperature for 24 hours. A yellow precipitate should form.

-

Collect the precipitate by filtration and wash with a small amount of cold methanol.

-

Dry the solid under vacuum to yield N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diimine as a yellow powder.

-

Step 2: Reduction to this compound

This step involves the reduction of the diimine to the desired diamine.

-

Materials:

-

N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diimine

-

Sodium borohydride (NaBH₄)

-

Methanol

-

-

Procedure:

-

Suspend N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diimine (1.0 equivalent) in methanol in a round-bottom flask.

-

Cool the mixture in an ice bath.

-

Slowly add sodium borohydride (4.0 to 6.0 equivalents) portion-wise to the suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield this compound as a white to off-white solid.

-

Part 2: Synthesis of Metal Complexes

The following are general procedures for the synthesis of nickel(II), copper(II), and zinc(II) complexes with the this compound ligand. These can be adapted based on the specific metal salt and desired coordination geometry.

Protocol 2a: Synthesis of Nickel(II) Complex

-

Materials:

-

This compound

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Ethanol or Methanol

-

-

Procedure:

-

Dissolve this compound (1.0 equivalent) in ethanol or methanol in a Schlenk flask under an inert atmosphere.

-

In a separate flask, dissolve nickel(II) chloride hexahydrate (1.0 equivalent) in the same solvent.

-

Slowly add the metal salt solution to the ligand solution with stirring.

-

The reaction mixture may be stirred at room temperature or gently refluxed for several hours to facilitate complex formation. The color of the solution should change, indicating coordination.

-

Cool the reaction mixture to room temperature or below to induce precipitation of the complex.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Protocol 2b: Synthesis of Copper(II) Complex

-

Materials:

-

This compound

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

-

Ethanol or Methanol

-

-

Procedure:

-

Follow the general procedure outlined in Protocol 2a, substituting copper(II) acetate monohydrate for nickel(II) chloride hexahydrate.

-

The reaction is typically carried out at room temperature with stirring for a few hours.

-

The resulting complex can be isolated by filtration or by removal of the solvent under reduced pressure followed by washing of the solid residue.

-

Protocol 2c: Synthesis of Zinc(II) Complex

-

Materials:

-

This compound

-

Zinc(II) acetate dihydrate (Zn(OAc)₂·2H₂O)

-

Ethanol or Methanol

-

-

Procedure:

-

Follow the general procedure outlined in Protocol 2a, using zinc(II) acetate dihydrate as the metal salt.

-

The reaction is typically stirred at room temperature for several hours.

-

The complex can be isolated by filtration or solvent removal. The resulting zinc complexes are often colorless.

-

Data Presentation

The following tables summarize typical characterization data for the ligand and its precursor. Note that specific data for the metal complexes of this compound are not widely reported in the literature; therefore, the data for the ligand is provided as a reference.

Table 1: Physicochemical Properties of Ligands

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| N,N'-bis(2,4,6-trimethylphenyl)ethane-1,2-diimine | C₂₀H₂₄N₂ | 292.42 | Yellow powder | - |

| This compound | C₂₀H₂₈N₂ | 296.45 | White solid | - |

Table 2: Spectroscopic Data for this compound

| Technique | Characteristic Peaks/Shifts |

| ¹H NMR (CDCl₃) | δ (ppm): ~6.8 (s, 4H, Ar-H), ~3.0 (s, 4H, N-CH₂-CH₂-N), ~2.2 (s, 18H, Ar-CH₃). The NH protons may show a broad singlet. |

| ¹³C NMR (CDCl₃) | δ (ppm): ~145 (Ar-C-N), ~135 (Ar-C-CH₃), ~129 (Ar-C-H), ~45 (N-CH₂), ~20 (Ar-CH₃). |

| IR (KBr) | ν (cm⁻¹): ~3300-3400 (N-H stretching), ~2850-2950 (C-H stretching), ~1600 (aromatic C=C stretching), ~1200 (C-N stretching). |

Mandatory Visualizations

Catalytic Cycle for Asymmetric Transfer Hydrogenation

The following diagram illustrates a plausible catalytic cycle for the asymmetric transfer hydrogenation of a ketone to a chiral alcohol, a common application for such chiral diamine-metal complexes.

Signaling Pathway for Copper Complex-Induced Apoptosis

This diagram outlines a simplified signaling pathway by which copper-diamine complexes can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[1][2]

References

Application Notes and Protocols: N1,N2-Dimesitylethane-1,2-diamine in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

N1,N2-Dimesitylethane-1,2-diamine, also known as N,N'-Bis(2,4,6-trimethylphenyl)ethane-1,2-diamine, is a sterically hindered chiral diamine ligand.[1] Its structural features, particularly the bulky mesityl groups, suggest its potential utility in various metal-catalyzed reactions, including cross-coupling reactions. The presence of two nitrogen atoms allows for the formation of stable chelate complexes with transition metals like palladium and nickel, which are commonly employed in carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions.

While specific, detailed applications of this compound in cross-coupling reactions are not extensively documented in publicly available literature, its structural similarity to other bidentate nitrogen-containing ligands allows for the extrapolation of its potential uses and the formulation of general experimental protocols. These protocols can serve as a starting point for researchers interested in exploring the catalytic activity of this ligand.

General Principles of Diamine Ligands in Cross-Coupling Reactions

Diamine ligands play a crucial role in stabilizing the active metal catalyst, modulating its electronic properties, and influencing the stereoselectivity of the reaction. In cross-coupling reactions, the catalytic cycle typically involves oxidative addition, transmetalation (for Suzuki and similar reactions) or amine coordination/deprotonation (for Buchwald-Hartwig amination), and reductive elimination. The steric bulk of the this compound ligand is expected to promote the reductive elimination step, which is often the product-forming step, and to stabilize the catalytically active L-M(0) species.

Potential Applications in Cross-Coupling Reactions

Based on the established reactivity of similar diamine ligands, this compound could potentially be applied in the following significant cross-coupling reactions:

-

Buchwald-Hartwig Amination: The formation of C-N bonds by coupling aryl halides or triflates with amines. The steric hindrance of the dimesityl groups may be beneficial for the coupling of challenging substrates.

-